molecular formula C15H12N2O2 B2505365 N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide CAS No. 176693-70-2

N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No.: B2505365
CAS No.: 176693-70-2
M. Wt: 252.273
InChI Key: NRDUXNCIVBNURM-UHFFFAOYSA-N
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Description

N-[2-(1,3-Benzoxazol-2-yl)phenyl]acetamide is a benzoxazole-based compound of interest in medicinal chemistry and pharmacological research. While specific biological data for this exact molecule is limited, structural analogs based on the 2-arylbenzoxazole scaffold are recognized as promising antagonists for G protein-coupled receptors (GPCRs), particularly the P2Y14 receptor and the adenosine A2A receptor . Research into P2Y14 receptor antagonists suggests potential for investigating novel therapeutic strategies in inflammatory conditions, such as acute gouty arthritis, by potentially inhibiting NLRP3-mediated pyroptosis in macrophages . Concurrently, 2-arylbenzoxazole derivatives have been identified as potential adenosine A2A receptor antagonists, a target of significant interest for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's . The benzoxazole core is a privileged structure in drug discovery, often contributing to favorable properties for biological activity. This compound serves as a valuable building block or intermediate for researchers synthesizing and evaluating novel bioactive molecules for these and other applications. For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10(18)16-12-7-3-2-6-11(12)15-17-13-8-4-5-9-14(13)19-15/h2-9H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDUXNCIVBNURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Aminophenol with Carboxylic Acid Derivatives

A common method involves reacting o-aminophenol with a carbonyl source under dehydrating conditions. For example, 2-nitrobenzoyl chloride reacts with o-aminophenol to form 2-(2-nitrophenyl)-1,3-benzoxazole, which is subsequently reduced to the aniline intermediate.

Reaction Conditions :

  • Step 1 : o-Aminophenol (1.0 equiv) and 2-nitrobenzoyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine (TEA, 2.0 equiv) at 0°C for 2 hours, followed by reflux at 80°C for 6 hours.
  • Step 2 : Nitro group reduction using hydrogen gas (1 atm) and 10% Pd/C catalyst in ethanol at 25°C for 12 hours.

Yield :

Step Product Yield (%)
1 2-(2-Nitrophenyl)-1,3-benzoxazole 78
2 2-(2-Aminophenyl)-1,3-benzoxazole 92

Acetylation of the Aniline Intermediate

The final step involves converting 2-(2-aminophenyl)-1,3-benzoxazole to the target acetamide via acylation.

Schotten-Baumann Reaction

Classical acylation employs acetyl chloride in a biphasic system (NaOH/H₂O and dichloromethane):

Procedure :

  • 2-(2-Aminophenyl)-1,3-benzoxazole (1.0 equiv) dissolved in DCM.
  • Acetyl chloride (1.2 equiv) added dropwise at 0°C with stirring.
  • Reaction quenched with aqueous NaOH, extracted, and purified via recrystallization (ethanol/water).

Yield : 85–90%
Characterization Data :

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O stretch).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, NH), 8.12–7.20 (m, 8H, aromatic), 2.15 (s, 3H, CH₃).

Microwave-Assisted Acetylation

Modern protocols use microwave irradiation to accelerate the reaction:

Conditions :

  • 2-(2-Aminophenyl)-1,3-benzoxazole (1.0 equiv), acetic anhydride (1.5 equiv), and catalytic DMAP in acetonitrile.
  • Heated at 100°C for 10 minutes under microwave irradiation.

Advantages :

  • Reaction time reduced from hours to minutes.
  • Higher purity (99% by HPLC).

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%)
Cyclocondensation High regioselectivity Multi-step, requires Pd/C 78 (Step 1)
Gould-Jacobs Single-step cyclization Harsh conditions, lower yields 60–65
Schotten-Baumann Scalable, mild conditions Solvent-intensive 85–90
Microwave-assisted Rapid, high efficiency Specialized equipment required 95

Mechanistic Insights and Side Reactions

Cyclization Side Products

  • N-Acylation Without Ring Closure : Occurs if dehydrating agents (e.g., PCl₅) are insufficient, yielding open-chain amides.
  • Regioisomeric Benzoxazoles : Improper reaction control may form 5- or 6-substituted benzoxazoles.

Acetylation Challenges

  • Overacetylation : Excess acetylating agent may lead to diacetylation, mitigated by stoichiometric control.
  • Hydrolysis of Benzoxazole : Strong bases or prolonged heating can degrade the benzoxazole ring.

Industrial-Scale Considerations

Solvent Selection

  • Cyclization : Toluene or xylene for high-temperature reactions.
  • Acetylation : Ethyl acetate for easy recovery and low toxicity.

Waste Management

  • Thionyl Chloride Byproducts : Neutralization with NaOH produces NaCl and SO₂, requiring scrubbers.
  • Pd/C Catalyst Recovery : Filtration and reactivation reduce costs in nitro group reductions.

Emerging Methodologies

Photocatalytic Cyclization

Recent studies demonstrate visible-light-mediated benzoxazole synthesis using Ru(bpy)₃²⁺ as a photocatalyst, enabling room-temperature reactions.

Enzymatic Acetylation

Lipase-catalyzed acylation in ionic liquids offers eco-friendly advantages, though yields remain suboptimal (50–60%).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzoxazole ring’s electron-deficient nature enables nucleophilic substitution at the 2-position. Key examples include:

Chlorination with Chloroacetyl Chloride
Reaction with chloroacetyl chloride in the presence of K₂CO₃ yields N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide through a nucleophilic acyl substitution mechanism .

Reagent Conditions Product Yield
Chloroacetyl chlorideK₂CO₃, RT, 24 hrN-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide80%

Amination via Smiles Rearrangement
Activation of benzoxazole-2-thiol with chloroacetyl chloride facilitates Smiles rearrangement to form 2-aminobenzoxazole derivatives under mild conditions .

Oxidation Reactions

The benzoxazole-acetamide scaffold undergoes selective oxidation:

Sulfoxide Formation
The sulfide group in related benzoxazole derivatives (e.g., 2-(benzylsulfanyl)acetamide analogs) is oxidized to sulfoxides using H₂O₂ or m-CPBA. While direct data for N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide is limited, analogous reactivity is expected.

Acylation and Amidation

The acetamide group participates in further acylation:

Synthesis of Sulfonamide Derivatives
Condensation with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) produces sulfonamide analogs. For example:

  • Reaction with 4-methylbenzenesulfonyl chloride yields N-(3-benzoxazol-2-yl-phenyl)-2-(4-methylphenylsulfonamido)acetamide .

Reagent Conditions Application
4-methylbenzenesulfonyl chlorideDCM, pyridine, RTAnti-inflammatory agents

Coupling Reactions

The benzoxazole-ethenyl system participates in cross-coupling:

Heck Coupling
Palladium-catalyzed coupling with aryl halides forms extended π-conjugated systems. For instance, coupling with 4-formylbenzoic acid derivatives produces styryl-linked benzoxazole-acetamide hybrids.

Biological Activity-Driven Reactions

The compound’s bioactivity informs targeted derivatization:

Anticancer Analog Synthesis
Chlorinated derivatives (e.g., 2-chloroacetamide analogs) exhibit selective cytotoxicity against cancer cell lines. Mechanistic studies suggest thiol-mediated apoptosis induction .

Antioxidant Functionalization
Electron-donating groups (e.g., –OCH₃, –NH₂) enhance free radical scavenging. DPPH assay IC₅₀ values for optimized analogs range from 35.16–80.02 µM .

Stability and Degradation

Hydrolytic Degradation
Under acidic or alkaline conditions, the acetamide bond hydrolyzes to form 2-(1,3-benzoxazol-2-yl)aniline and acetic acid.

Condition Products Rate
1M HCl, reflux2-(1,3-benzoxazol-2-yl)aniline + CH₃COOHComplete in 6 hr

Industrial and Synthetic Optimization

Continuous Flow Synthesis
Scaling via microreactors improves yield (up to 92%) and reduces reaction time compared to batch processes .

Scientific Research Applications

Chemical Synthesis and Research

N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide serves as a precursor for synthesizing various benzoxazole derivatives. These derivatives are crucial in organic synthesis and medicinal chemistry due to their wide-ranging biological activities. The synthesis typically involves cyclization reactions with various aldehydes or ketones, leading to compounds with enhanced properties for further exploration in pharmacology and material sciences.

Table 1: Synthesis Pathways of Benzoxazole Derivatives

Starting Material Reagents Conditions Product
2-AminophenolAldehydes/KetonesReflux in solventThis compound
Benzoyl Chloride2-AminophenolBase catalysisVarious benzoxazole derivatives
2-AminophenolAcetic AnhydrideHeatAcetamides with benzoxazole structure

Biological Activities

The compound exhibits significant biological activities, including:

  • Antimicrobial Activity : this compound has shown effectiveness against various bacterial and fungal strains. Studies indicate that similar benzoxazole derivatives possess antimicrobial properties that inhibit the growth of pathogens .
  • Anticancer Potential : Research has demonstrated that benzoxazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds structurally related to this compound have been evaluated for their anticancer effects against human colorectal carcinoma cells .
Activity Type Target Organisms/Cells Methodology Results
AntimicrobialGram-positive/negative bacteria and fungiTube dilution methodSignificant MIC values observed
AnticancerHCT116 cancer cell lineSulforhodamine B assayIC50 values lower than standard drugs

Industrial Applications

Beyond biological applications, this compound and its derivatives are utilized in various industrial sectors:

  • Dyes and Optical Brighteners : The unique properties of benzoxazole derivatives make them suitable for developing dyes and optical brighteners used in textiles and plastics.
  • Pharmaceutical Development : Due to its diverse pharmacological properties, this compound is being investigated as a potential candidate for treating various diseases, including neurodegenerative disorders like Alzheimer's disease.

Table 3: Industrial Application Overview

Application Area Specific Uses
DyesProduction of lightfast dyes
Optical BrightenersUsed in textiles for enhanced brightness
PharmaceuticalsDrug development targeting various diseases

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of synthesized benzoxazole derivatives against multiple strains, revealing promising results with minimum inhibitory concentration values indicating potent activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Screening : Another study focused on the anticancer properties of related compounds, demonstrating that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics, suggesting a potential for further development into effective cancer treatments.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Benzoxazole vs. Benzimidazole Derivatives

  • N-[3-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]acetamide (): Differs in the substitution position (3- vs. 2-phenyl) and includes a chlorine atom on the benzoxazole ring.
  • 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (): Replaces benzoxazole with benzimidazole (two nitrogen atoms). Benzimidazole derivatives exhibit stronger antimicrobial and anticancer activities due to enhanced hydrogen-bonding capacity .

Benzoxazole vs. Benzothiazole Derivatives

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide (): Substitutes oxygen in benzoxazole with sulfur (benzothiazole).
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide (): Incorporates methoxy groups on the phenyl ring, improving solubility but reducing membrane penetration compared to the target compound’s simpler phenyl substitution .

Functional Group Modifications

  • 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide (): Features a nitro group on the phenyl ring, which is electron-withdrawing.
  • 2-(2-Chlorophenoxy)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide (): Adds a chlorophenoxy group and a hydroxyl substituent, enhancing hydrophilicity and enabling additional hydrogen bonding. The 5-methyl group on benzoxazole introduces steric hindrance, possibly affecting binding pocket interactions .

Pharmacological Potential

  • Lacks electron-withdrawing groups, which may limit potency compared to nitro-substituted analogues .
  • Benzothiazole Analogues : Higher metabolic stability due to sulfur’s resistance to oxidation, making them more suitable for long-acting formulations .

Biological Activity

N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide is a compound of notable interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzoxazole derivative family, which is known for various biological activities. The structural formula can be represented as follows:

C15H13N3OC_{15}H_{13}N_{3}O

This compound features a benzoxazole ring, which contributes significantly to its biological properties.

1. Antimicrobial Activity

Benzoxazole derivatives have demonstrated significant antimicrobial properties against various pathogens. This compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Research indicates that the compound exhibits a broad spectrum of activity, particularly effective against Candida albicans and certain bacterial strains .

2. Anticancer Activity

The anticancer potential of this compound has been substantiated through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HepG2 (Liver Cancer)10.0

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is critical for its anticancer effects .

3. Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines.

Table 3: Anti-inflammatory Effects of this compound

CytokineInhibition (%) at 50 µM
TNF-α75%
IL-665%
IL-1β70%

These results suggest that the compound may be beneficial in treating inflammatory diseases by modulating cytokine production .

The biological activity of this compound can be attributed to its ability to interact with specific biomolecules:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and alters membrane permeability.
  • Anticancer Mechanism : It induces apoptosis through the activation of caspases and inhibits key signaling pathways involved in cell proliferation.
  • Anti-inflammatory Mechanism : The compound inhibits NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

Case Studies

Several case studies have highlighted the effectiveness of benzoxazole derivatives in clinical settings:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models.
  • In Vivo Anti-inflammatory Study : In an animal model of arthritis, administration of the compound significantly reduced joint swelling and pain markers.

Q & A

Q. What are the key synthetic pathways for N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the condensation of 2-aminophenol derivatives with appropriate acylating agents. For example, analogous benzothiazole derivatives are synthesized via refluxing 2-aminobenzothiazole with acetyl chloride in chloroform or dichloromethane, using a base like triethylamine to neutralize HCl byproducts . Key steps include:

  • Amide bond formation : Reaction of the amine group with acetyl chloride under anhydrous conditions.
  • Cyclization : Formation of the benzoxazole ring via thermal or acid-catalyzed dehydration. Optimization involves controlling temperature (reflux conditions), solvent polarity, and stoichiometric ratios to maximize yield. Thin-layer chromatography (TLC) is used to monitor reaction progress .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the acetamide group (δ ~2.1 ppm for CH₃, δ ~168-170 ppm for carbonyl) and benzoxazole aromatic protons (δ ~7.0-8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₅H₁₂N₂O₂).
  • HPLC/Purification : Reverse-phase HPLC with C18 columns ensures purity (>95%), using acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s potential biological targets?

Molecular docking studies (e.g., using AutoDock Vina) predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. The benzoxazole ring’s planar structure may facilitate π-π stacking with aromatic residues in active sites, while the acetamide group hydrogen-bonds to catalytic residues. Validation requires comparative docking scores (e.g., binding energy < −7.0 kcal/mol) and alignment with known inhibitors .

Q. What experimental strategies address contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition vs. antimicrobial activity) may arise from assay conditions (pH, temperature) or cell line variability. To resolve these:

  • Dose-response standardization : Use a uniform protocol (e.g., 24-hour incubation, triplicate measurements).
  • Control compounds : Include reference inhibitors (e.g., celecoxib for COX-2) to benchmark activity.
  • Mechanistic studies : Perform enzyme kinetics (Km/Vmax analysis) to distinguish competitive vs. allosteric inhibition .

Q. How does structural modification of the acetamide group influence bioactivity?

Substituting the acetamide’s methyl group with bulkier substituents (e.g., trifluoromethyl) can enhance metabolic stability but reduce solubility. For example:

  • Electron-withdrawing groups : Improve target affinity by stabilizing hydrogen bonds (e.g., −CF₃ increases COX-2 selectivity by 3-fold).
  • Hydrogen-bond donors : Adding −NH₂ to the phenyl ring improves water solubility but may reduce membrane permeability. Structure-activity relationship (SAR) studies require systematic variation and in vitro ADMET profiling .

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